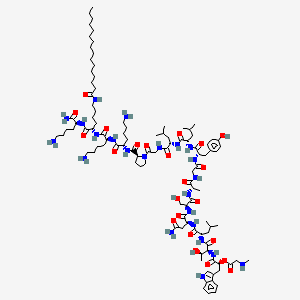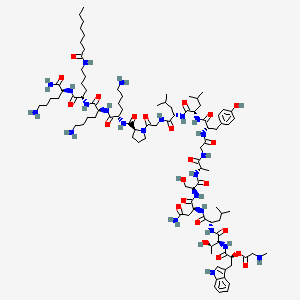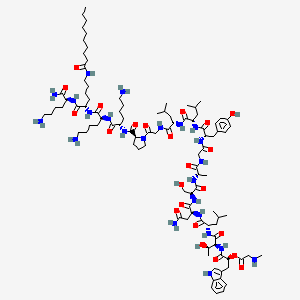
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K is a synthetic peptide compound with a molecular formula of C98H161N23O23The compound is characterized by its unique structure, which includes a decanoyl group attached to the lysine residue, and a sarcosine (Sar) residue at the N-terminus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The decanoyl group is introduced through acylation of the lysine residue, and the sarcosine residue is incorporated at the N-terminus .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Wissenschaftliche Forschungsanwendungen
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as receptor binding and signal transduction.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it has been shown to displace europium-labeled galanin from the human recombinant GalR2 receptor, indicating its potential role in modulating galanin receptor activity .
Vergleich Mit ähnlichen Verbindungen
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K can be compared with other similar peptide compounds, such as:
Galanin analogues: These compounds share structural similarities with this compound and are investigated for their potential in modulating galanin receptor activity.
Lipoamino acid-modified peptides: These peptides contain lipid modifications similar to the decanoyl group in this compound and are studied for their enhanced stability and bioactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological and chemical properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C98H161N23O23 |
|---|---|
Molekulargewicht |
2029.5 g/mol |
IUPAC-Name |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-(decanoylamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C98H161N23O23/c1-11-12-13-14-15-16-17-36-80(126)105-44-27-23-34-69(88(133)111-67(85(103)130)31-20-24-41-99)113-89(134)68(32-21-25-42-100)112-90(135)70(33-22-26-43-101)114-96(141)77-35-28-45-121(77)82(128)54-108-87(132)71(46-57(2)3)115-91(136)72(47-58(4)5)116-93(138)74(49-62-37-39-64(124)40-38-62)110-81(127)53-107-86(131)60(8)109-95(140)76(56-122)119-94(139)75(51-79(102)125)117-92(137)73(48-59(6)7)118-98(143)84(61(9)123)120-97(142)78(144-83(129)55-104-10)50-63-52-106-66-30-19-18-29-65(63)66/h18-19,29-30,37-40,52,57-61,67-78,84,104,106,122-124H,11-17,20-28,31-36,41-51,53-56,99-101H2,1-10H3,(H2,102,125)(H2,103,130)(H,105,126)(H,107,131)(H,108,132)(H,109,140)(H,110,127)(H,111,133)(H,112,135)(H,113,134)(H,114,141)(H,115,136)(H,116,138)(H,117,137)(H,118,143)(H,119,139)(H,120,142)/t60-,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,84-/m0/s1 |
InChI-Schlüssel |
PSJWDZZPEFDHOW-QSNPNBGOSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



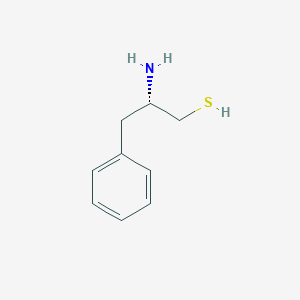
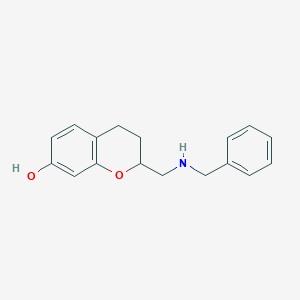
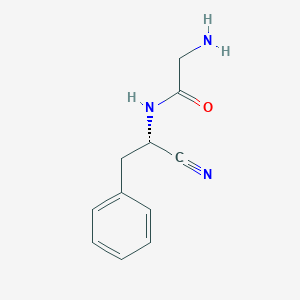
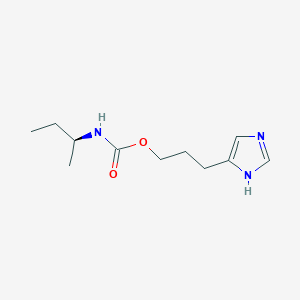
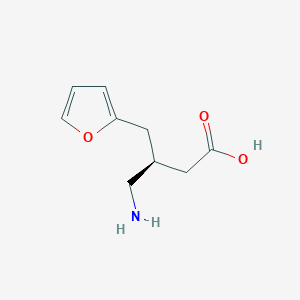
![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
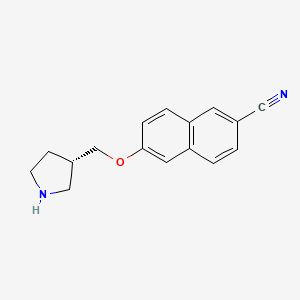
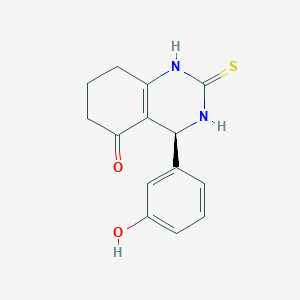
![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838753.png)
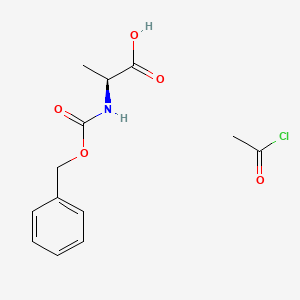
![(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838768.png)
